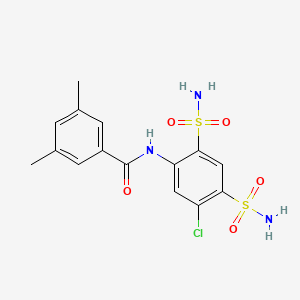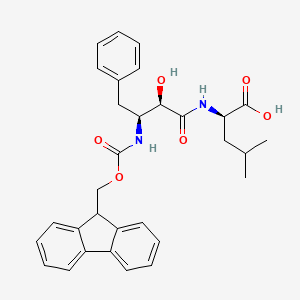
(2S)-2-amino-3-hydroxy-2-(4-oxopyridin-1-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NSC 69188: L-Mimosine , is an antineoplastic alanine-substituted pyridine derivative isolated from the plant Leucena glauca.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of NSC 69188 involves the isolation of L-Mimosine from the plant Leucena glauca. The compound can be extracted using various solvents, followed by purification processes such as crystallization and chromatography .
Industrial Production Methods: Industrial production of NSC 69188 typically involves large-scale extraction from Leucena glauca plants. The process includes harvesting the plant material, drying, and grinding it into a fine powder. The powder is then subjected to solvent extraction, followed by purification steps to obtain the pure compound .
化学反应分析
Types of Reactions:
Oxidation: NSC 69188 can undergo oxidation reactions, particularly involving its pyridine ring.
Reduction: The compound can be reduced under specific conditions to yield various derivatives.
Substitution: NSC 69188 can participate in substitution reactions, especially at the amino and hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Oxidized derivatives of NSC 69188.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with various functional groups attached to the amino and hydroxyl groups.
科学研究应用
Chemistry: NSC 69188 is used as a chelating agent in various chemical reactions due to its ability to bind iron and other metal ions .
Biology: In biological research, NSC 69188 is studied for its effects on cell cycle regulation and its potential as an anticancer agent. It has been shown to arrest the cell cycle at the G1 phase in certain cancer cell lines .
Medicine: NSC 69188 has potential therapeutic applications in cancer treatment due to its ability to inhibit DNA synthesis and induce apoptosis in cancer cells .
Industry: The compound is used in the development of new pharmaceuticals and as a research tool in various industrial applications .
作用机制
NSC 69188 exerts its effects by inhibiting DNA synthesis at the level of elongation of nascent chains. It alters deoxyribonucleotide metabolism, leading to cell cycle arrest in the late G1 phase. The compound also introduces breaks into DNA, causing inhibition of DNA replication and elongation. NSC 69188 acts as an iron and zinc chelator, which induces DNA double-strand breaks and activates a DNA damage response .
相似化合物的比较
Deferoxamine: Another iron chelator used in the treatment of iron overload conditions.
Hydroxyurea: A compound that inhibits DNA synthesis and is used in cancer treatment.
Cisplatin: A platinum-based chemotherapy drug that causes DNA crosslinking and inhibits DNA replication.
Uniqueness: NSC 69188 is unique due to its dual role as an iron chelator and a DNA synthesis inhibitor. Unlike other similar compounds, it specifically targets the elongation phase of DNA synthesis and introduces DNA breaks, making it a potent anticancer agent .
属性
分子式 |
C8H10N2O4 |
|---|---|
分子量 |
198.18 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-hydroxy-2-(4-oxopyridin-1-yl)propanoic acid |
InChI |
InChI=1S/C8H10N2O4/c9-8(5-11,7(13)14)10-3-1-6(12)2-4-10/h1-4,11H,5,9H2,(H,13,14)/t8-/m0/s1 |
InChI 键 |
RTWFGCUXSRPDOD-QMMMGPOBSA-N |
手性 SMILES |
C1=CN(C=CC1=O)[C@@](CO)(C(=O)O)N |
规范 SMILES |
C1=CN(C=CC1=O)C(CO)(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![disodium;[(Z)-(4-chlorophenyl)sulfanyl-(10-methyl-4a,9a-dihydroacridin-9-ylidene)methyl] phosphate](/img/structure/B11928996.png)

![2-oxo-5-phenyl-N-[2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethyl]pentanamide](/img/structure/B11929004.png)

![(5Z,8Z,11Z,14Z,17E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]icosa-5,8,11,14,17-pentaenamide](/img/structure/B11929018.png)


![[(1S,2R,3R,7R,9R,10R,11S,12S)-3,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] acetate](/img/structure/B11929036.png)
![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11Z,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] butanoate](/img/structure/B11929043.png)


![4-[3-(4-bromophenyl)-5-(6-methyl-2-oxo-4-phenyl-3H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B11929067.png)
![2,11,20,29,38,40-Hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetracontane;lead(2+)](/img/structure/B11929070.png)
![4-[[4-[2-[6-[(2R)-2-(2,4-difluorophenyl)-1,1-difluoro-2-hydroxy-3-(tetrazol-1-yl)propyl]pyridin-3-yl]ethynyl]phenoxy]methyl]benzonitrile;4-methylbenzenesulfonic acid](/img/structure/B11929071.png)
